molecular formula C24H35Cl2N7O2 B12783627 Cyanazine-metolachlor mixt. CAS No. 67203-86-5

Cyanazine-metolachlor mixt.

Cat. No.: B12783627
CAS No.: 67203-86-5
M. Wt: 524.5 g/mol
InChI Key: JMYXBYVGSZRMOS-UHFFFAOYSA-N
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Description

Cyanazine-metolachlor mixture is a combination of two herbicides, cyanazine and metolachlor, used primarily in agricultural settings to control a wide range of weeds. Cyanazine is a triazine herbicide, while metolachlor belongs to the chloroacetanilide class. Both compounds are effective in controlling annual grasses and broadleaf weeds, making them valuable tools for farmers.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Metolachlor: Metolachlor is produced by reacting 2-ethyl-6-methylaniline with methoxyacetone in the presence of a catalyst, followed by chlorination to introduce the chloro group.

Industrial Production Methods

The industrial production of cyanazine and metolachlor involves large-scale chemical synthesis in controlled environments to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both cyanazine and metolachlor can undergo oxidation reactions, leading to the formation of various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Cyanazine and metolachlor can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions include various metabolites that can be further analyzed for their environmental impact and efficacy.

Scientific Research Applications

Cyanazine-metolachlor mixture has several scientific research applications:

    Chemistry: Used as a model compound to study the environmental fate and transport of herbicides.

    Biology: Investigated for its effects on non-target organisms and potential bioaccumulation.

    Medicine: Limited applications, primarily focused on understanding the toxicological effects.

    Industry: Widely used in agriculture to improve crop yields by controlling weed populations.

Mechanism of Action

Cyanazine

Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant.

Metolachlor

Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids. This prevents the formation of new cells, leading to the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine herbicide with a similar mode of action to cyanazine.

    Alachlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.

    Acetochlor: Similar to metolachlor, used for controlling grasses and broadleaf weeds.

Uniqueness

The combination of cyanazine and metolachlor provides a broader spectrum of weed control compared to using either compound alone. This mixture is particularly effective in controlling both annual grasses and broadleaf weeds, making it a versatile tool for farmers.

Properties

CAS No.

67203-86-5

Molecular Formula

C24H35Cl2N7O2

Molecular Weight

524.5 g/mol

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C15H22ClNO2.C9H13ClN6/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h6-8,12H,5,9-10H2,1-4H3;4H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

JMYXBYVGSZRMOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N

Origin of Product

United States

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